![molecular formula C24H32O3S B14519694 S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate CAS No. 62554-38-5](/img/structure/B14519694.png)
S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate: is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring and a butoxy group attached to a benzene ring, linked by a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butoxybenzoic acid with 4-heptyloxyphenyl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Br2/FeBr3, HNO3/H2SO4, CH3Cl/AlCl3
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced aromatic compounds
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
- 4-(Heptyloxy)phenyl 4-butoxybenzoate
- 4-(Hexyloxy)phenyl 4-butylcyclohexanecarboxylate
Comparison: S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
62554-38-5 |
|---|---|
Molecular Formula |
C24H32O3S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
S-(4-heptoxyphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C24H32O3S/c1-3-5-7-8-9-19-27-22-14-16-23(17-15-22)28-24(25)20-10-12-21(13-11-20)26-18-6-4-2/h10-17H,3-9,18-19H2,1-2H3 |
InChI Key |
FUGAWJOZWOMSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


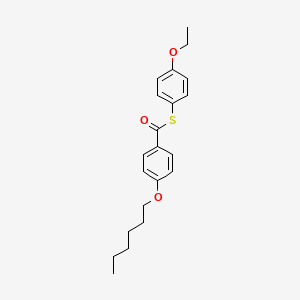
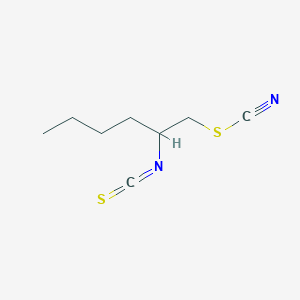
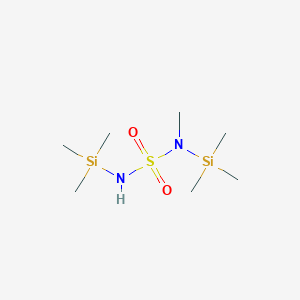
![Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14519624.png)
![3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519634.png)
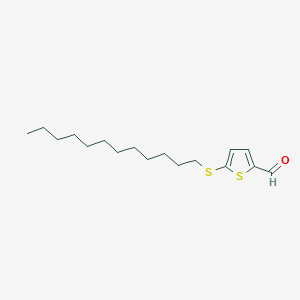
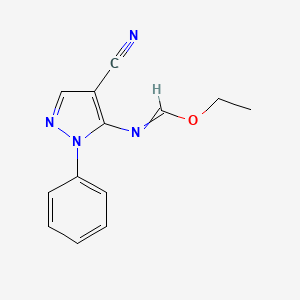
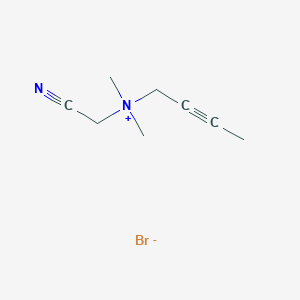

![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)
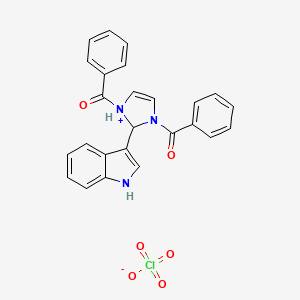
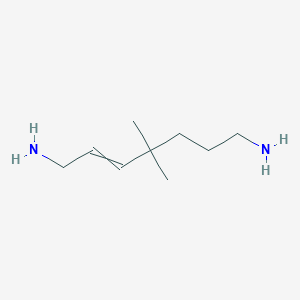
![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)

